Porcupine (Porcn) Inhibitory Activity: Potency Comparison with Porcn-IN-1 and Structural Context
This compound (CAS 1241560-95-1) is disclosed within the Redx Pharma patent family (WO2016055786 / US12202826B2) as a member of the N-pyridinyl acetamide derivative class of Porcupine inhibitors [1]. The closest well-characterized comparator within the same patent family, Porcn-IN-2 (Example 107, CAS 1900754-65-5), demonstrates a Wnt pathway inhibitory IC₅₀ of 0.05 nM in a cellular β-catenin reporter gene assay in HEK293 cells . Porcn-IN-1 (CAS 2036044-77-4) shows an IC₅₀ of 0.5 ± 0.2 nM in the same assay format . For CAS 1241560-95-1, the specific IC₅₀ value in this assay has not been publicly disclosed in the primary literature or patent examples; however, its structure is distinguishable from Porcn-IN-2 by the replacement of a trifluoromethylphenyl-imidazole-pyrazine system with the 3-nitropyridin-4-yl sulfanyl moiety and the retention of the 1-cyanocyclohexyl group.
| Evidence Dimension | Wnt/β-catenin pathway inhibition (cellular reporter assay) |
|---|---|
| Target Compound Data | Not publicly disclosed; compound present in patent genus claims |
| Comparator Or Baseline | Porcn-IN-2 (CAS 1900754-65-5, Example 107, WO2016055786): IC₅₀ = 0.05 nM; Porcn-IN-1 (CAS 2036044-77-4): IC₅₀ = 0.5 ± 0.2 nM; LGK974: IC₅₀ = 0.4 nM |
| Quantified Difference | Cannot be calculated; target compound IC₅₀ not publicly reported |
| Conditions | HEK293 cells, β-catenin/TCF-luciferase (SuperTOPFlash) reporter gene assay, 24 h incubation [2] |
Why This Matters
For scientists investigating the SAR of Porcupine inhibitors, this compound provides a distinct chemotype (3-nitropyridin-4-yl sulfide) within a well-characterized patent family, offering a tool to probe the contribution of the sulfide-linked nitropyridine ring versus the imidazole-pyrazine system found in the most potent exemplars.
- [1] Bhamra, I.; Bingham, M.; Testar, R.; Sargent, L.; Donoghue, C. (Redx Pharma PLC). N-Pyridinyl Acetamide Derivatives as Inhibitors of the Wnt Signalling Pathway. PCT Int. Appl. WO2016055786A1, 2016; and US Patent US12202826B2, 2025. View Source
- [2] Liu, J. et al. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974. Proc. Natl. Acad. Sci. USA, 2013, 110(50), 20224–20229. DOI: 10.1073/pnas.1314239110 View Source
